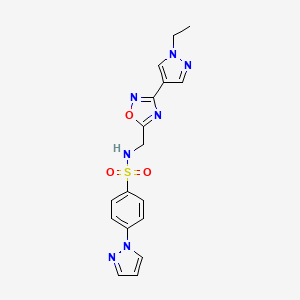

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O3S/c1-2-23-12-13(10-19-23)17-21-16(27-22-17)11-20-28(25,26)15-6-4-14(5-7-15)24-9-3-8-18-24/h3-10,12,20H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWKKEKYRDOMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions:

-

Formation of the 1-ethyl-1H-pyrazole-4-carboxylic acid

Starting materials: Ethyl hydrazine and ethyl acetoacetate.

Reaction conditions: Reflux in ethanol with catalytic amounts of acetic acid.

-

Synthesis of the 1,2,4-oxadiazole ring

Starting materials: 1-ethyl-1H-pyrazole-4-carboxylic acid and hydroxylamine hydrochloride.

Reaction conditions: Heating in the presence of a dehydrating agent like phosphorus oxychloride.

-

Coupling with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Starting materials: 1,2,4-oxadiazole derivative and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.

Reaction conditions: Base-catalyzed coupling using triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

Continuous flow synthesis: To improve reaction efficiency and scalability.

Automated synthesis: Using robotic systems to handle multiple reaction steps with precision.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group participates in characteristic reactions:

a. Nucleophilic Substitution

The sulfonamide’s -SO2NH- group undergoes substitution with electrophilic agents. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives under basic conditions (NaOH/EtOH, 60°C).

-

Acylation : Acetic anhydride or acyl chlorides yield N-acylsulfonamides, enhancing solubility for pharmaceutical formulations.

b. Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the sulfonamide bond cleaves to generate sulfonic acids and amines.

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring is susceptible to:

a. Ring-Opening Reactions

-

Acidic Hydrolysis (HCl/H2O, 100°C): Converts oxadiazole to a carboxylic acid derivative via C–O bond cleavage.

-

Basic Hydrolysis (NaOH/EtOH): Produces amidoxime intermediates, which can further dehydrate to nitriles.

b. Cycloaddition

The oxadiazole participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions (CuI, DMF), forming fused heterocycles like triazoles.

Pyrazole Ring Reactivity

The 1H-pyrazole subunits enable:

a. Electrophilic Substitution

-

Nitration (HNO3/H2SO4, 0–5°C): Introduces nitro groups at the pyrazole’s 4-position .

-

Halogenation (Br2/FeBr3): Bromination occurs selectively at the pyrazole’s electron-rich positions .

b. Cross-Coupling

-

Suzuki–Miyaura Coupling (Pd(PPh3)4, K2CO3, DMF): Enables aryl group introduction at the pyrazole’s 4-position.

Functional Group Interplay

The methylene bridge (-CH2-) linking oxadiazole and sulfonamide allows:

a. Oxidation

-

KMnO4/H2SO4 : Converts the methylene group to a carbonyl, forming a ketone derivative.

b. Reductive Amination

-

NaBH3CN/MeOH : Reacts with aldehydes to form secondary amines, modifying the linker’s hydrophobicity.

Catalytic Hydrogenation

Under H2/Pd-C (1 atm, RT), the oxadiazole and pyrazole rings undergo partial reduction:

-

Oxadiazole → 1,2,4-triazoline (reversible).

-

Pyrazole → Pyrazoline (irreversible, requires elevated H2 pressure) .

Stability and Degradation

The compound demonstrates moderate thermal stability but degrades under UV light (λ = 254 nm) via:

-

Photolytic cleavage of the sulfonamide bond, yielding 4-(1H-pyrazol-1-yl)benzenesulfonic acid and oxadiazole fragments.

-

Oxidative degradation (H2O2, Fe2+): Forms sulfonic acid derivatives and hydroxylated pyrazoles.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown promising activity against various cancer cell lines. In a study by de Oliveira et al., substituted oxadiazole derivatives demonstrated significant cytotoxic effects against HCT-116 and PC-3 cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The incorporation of the pyrazole ring in our compound may enhance its anticancer properties through similar mechanisms.

2. Anti-inflammatory Properties

The incorporation of sulfonamide groups in medicinal compounds has been linked to anti-inflammatory effects. Research indicates that compounds with benzenesulfonamide structures have exhibited substantial inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Studies suggest that derivatives similar to our compound can potentially reduce edema and pain by modulating inflammatory pathways .

3. Analgesic Effects

Compounds that include pyrazole and oxadiazole structures have been evaluated for analgesic activity. For example, certain derivatives showed a significant decrease in pain responses in animal models when administered at specific doses. This suggests that our compound could be explored for its analgesic potential through similar pathways .

Biological Mechanisms

The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in inflammatory and pain pathways.

- Cellular Interaction : The unique structural features allow for interaction with cellular receptors or proteins involved in cancer progression or inflammation.

Research Findings and Case Studies

Mechanism of Action

The compound’s mechanism of action in biological systems likely involves:

Binding to enzyme active sites: The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.

Interaction with receptors: The pyrazole and oxadiazole rings can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights : X-ray crystallography (via SHELX refinements, as in –2) could resolve conformational preferences of the oxadiazole and pyrazole rings, aiding in structure-activity relationship studies .

- Data Limitations : Absence of the target compound’s experimental data (e.g., melting point, bioactivity) in the provided evidence precludes direct pharmacological comparisons.

- Future Directions : Comparative studies on sulfonamide-based heterocycles should prioritize synthesizing the target compound and evaluating its enzyme inhibition profiles against analogs like those in –4.

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound that combines the pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that begin with the formation of the pyrazole core followed by the introduction of the oxadiazole moiety. The general synthetic strategy includes:

- Formation of Pyrazole Core : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Oxadiazole Synthesis : The oxadiazole ring is formed through cyclization reactions involving hydrazones or similar precursors.

- Final Coupling : The final step involves coupling the pyrazole and oxadiazole components with a benzenesulfonamide group to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may act as a reversible inhibitor for specific enzymes involved in cancer cell proliferation and survival pathways.

- Antiproliferative Effects : Studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines (e.g., MCF7, HCT116) with IC50 values ranging from 0.26 µM to 39.70 µM .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has shown that derivatives containing pyrazole and oxadiazole moieties possess promising anticancer properties. For instance, compounds similar to this compound have demonstrated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT116 | 2.86 |

| 10c | HePG2 | 1.82 |

| 10c | MCF7 | 5.55 |

| Reference Drug (DOX) | MCF7 | 4.17 |

These results indicate that such compounds could be more effective than traditional chemotherapy agents .

Antimicrobial Activity

Compounds with similar structures have also exhibited antimicrobial properties against fungi and bacteria. For example, certain pyrazole derivatives showed significant inhibition rates against Pyricularia oryae and other pathogens .

Insecticidal Activity

The compound has been noted for its insecticidal properties against agricultural pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in pest control .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Study on Antiproliferative Effects : A recent study demonstrated that a series of pyrazole derivatives exhibited strong antiproliferative effects on various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

- Insecticidal Assays : Another study reported that specific derivatives showed promising insecticidal activities at concentrations as low as 500 mg/L against multiple pests .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including cyclization of oxadiazole rings and sulfonamide coupling. Key steps include:

- Oxadiazole formation : Cyclocondensation of carboxylic acid derivatives with amidoximes under reflux (e.g., ethanol, 80–100°C) .

- Sulfonamide coupling : Reaction of intermediates with activated sulfonyl chlorides in anhydrous dichloromethane, using triethylamine as a base .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the pure product . Critical parameters: Temperature control during cyclization (±2°C tolerance), stoichiometric ratios (1:1.05 for sulfonylation), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR to verify pyrazole/oxadiazole proton environments and sulfonamide connectivity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be systematically addressed?

Contradictions often arise from assay-specific conditions (e.g., pH, solvent, cellular models). Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .

- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in aqueous buffers .

- Metabolic stability studies : Incubate the compound with liver microsomes to assess degradation kinetics .

Q. What computational methods predict target binding and selectivity?

- Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to map interactions .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to evaluate binding pocket stability .

- QSAR modeling : Train models on pyrazole-sulfonamide analogs to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity .

Q. How can process control strategies improve reproducibility in scale-up synthesis?

- Flow chemistry : Continuous reactors for oxadiazole formation reduce exothermic risks and improve mixing .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Q. What strategies evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC .

- Light sensitivity : Use ICH Q1B guidelines with UV/vis exposure (320–400 nm) to assess photostability .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C typical for sulfonamides) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D and 3D cell models?

- 3D spheroid penetration assays : Use confocal microscopy with fluorescently labeled compound to assess diffusion barriers .

- Hypoxia effects : Measure HIF-1α levels in 3D models to correlate with reduced efficacy under low oxygen .

- Matrix-assisted assays : Compare results in Matrigel vs. collagen scaffolds to identify microenvironment-specific effects .

Methodological Resources

- CRDC classifications : Refer to RDF2050108 for process control frameworks in chemical engineering .

- Training protocols : CHEM/IBiS 416 (Chemical Biology Methods & Experimental Design) outlines advanced analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.